molecular formula C48H72N10O18 B1193707 Tri(Mal-PEG2-amide)-amine

Tri(Mal-PEG2-amide)-amine

Cat. No. B1193707
M. Wt: 1077.16
InChI Key: FIQXEOSOGUMXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri(Mal-PEG2-amide)-amine is a branched PEG derivative with three terminal maleimide groups. The maleimide groups will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

Scientific Research Applications

Drug Carrier in Cancer Therapy

  • Application : Degradable, water-swellable polyethylene glycols (PEGs) were prepared using crosslinking between primary amines and modified PEGs. These hydrogels showed potential as biomaterials in biomedical applications, especially for anticancer drug entrapment and chemoimmunotherapy agent delivery.
  • Source : Zhang et al., 2014.

Functionalization of Nanoparticles

  • Application : A trifluoroethylester-PEG-thiol ligand was used to create water-soluble, chemically functional Au metal and FePt magnetic nanoparticles. This method facilitates the attachment of primary-amine-containing molecules, demonstrating the versatility of PEG-amine derivatives in nanoparticle functionalization.
  • Source : Latham & Williams, 2006.

Efficient Intracellular siRNA Delivery

  • Application : A novel triblock nanocarrier, comprising poly(amido amine)-poly(ethylene glycol)-poly-l-lysine, was synthesized for siRNA delivery. This design enhances endosomal escape, nuclease stability, and penetration, reducing toxicity and improving gene silencing efficiency.
  • Source : Patil, Zhang, & Minko, 2011.

Development of Hydrogels for Controlled Drug Delivery

  • Application : Amphiphilic conetwork gels and hydrogels of poly(β-amino esters) and poly(amido amine) were synthesized with tunable degradability. These gels demonstrated triggered drug release in various environments and are promising for controlled release and tissue engineering applications.
  • Source : Nutan, Chandel, Bhalani, & Jewrajka, 2017.

pH- and Redox-responsive Micelles for Drug Delivery

  • Application : Poly(ethylene glycol) and cholesterol-conjugated poly(amido amine)s were developed to form micelles. These micelles showed pH- and redox-responsive drug release, demonstrating their potential in targeted cancer therapy.
  • Source : Cheng, Kumar, Zhang, & Liu, 2014.

properties

Product Name

Tri(Mal-PEG2-amide)-amine

Molecular Formula

C48H72N10O18

Molecular Weight

1077.16

IUPAC Name

Tri(Mal-PEG2-amide)-amine

InChI

InChI=1S/C48H72N10O18/c59-37(7-19-56-43(65)1-2-44(56)66)52-16-28-74-34-31-71-25-10-40(62)49-13-22-55(23-14-50-41(63)11-26-72-32-35-75-29-17-53-38(60)8-20-57-45(67)3-4-46(57)68)24-15-51-42(64)12-27-73-33-36-76-30-18-54-39(61)9-21-58-47(69)5-6-48(58)70/h1-6H,7-36H2,(H,49,62)(H,50,63)(H,51,64)(H,52,59)(H,53,60)(H,54,61)

InChI Key

FIQXEOSOGUMXAI-UHFFFAOYSA-N

SMILES

O=C(CCOCCOCCNC(CCN1C(C=CC1=O)=O)=O)NCCN(CCNC(CCOCCOCCNC(CCN2C(C=CC2=O)=O)=O)=O)CCNC(CCOCCOCCNC(CCN3C(C=CC3=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tri(Mal-PEG2-amide)-amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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